Fluoxetine oxalate
Overview
Description
Fluoxetine oxalate is a salt form of fluoxetine, a widely known antidepressant. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that is primarily used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder . The oxalate salt form was one of the first tested in serotonin reuptake assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The original synthetic route to racemic fluoxetine was reported by Molloy and Schmiegel in 1982. The synthesis employed a Mannich reaction with acetophenone to provide β-dimethylaminopropiophenone as an oil. This intermediate was then dissolved in tetrahydrofuran (THF) and added dropwise to a THF solution of diborane, and allowed to stir overnight .
Industrial Production Methods: Industrial production of fluoxetine typically involves multiple flow processing steps to ensure efficiency and yield. Flow chemistry processes have been applied to perform efficient multiple-step syntheses of fluoxetine as an alternative to conventional synthetic methods .
Chemical Reactions Analysis
Types of Reactions: Fluoxetine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of fluoxetine N-oxide, while reduction can yield desmethylfluoxetine .
Scientific Research Applications
Fluoxetine oxalate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of SSRIs and their analogs.
Biology: Investigated for its effects on serotonin levels in various biological systems.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and other mood disorders.
Industry: Utilized in the development of new antidepressant formulations and drug delivery systems
Mechanism of Action
Fluoxetine is often compared with other SSRIs such as sertraline, citalopram, and paroxetine. While all these compounds share a similar mechanism of action, fluoxetine is unique in its longer half-life and its specific binding affinity for the serotonin transporter .
Comparison with Similar Compounds
Sertraline: Another SSRI with a shorter half-life and different side effect profile.
Citalopram: Known for its high selectivity for the serotonin transporter.
Paroxetine: Has a higher affinity for the serotonin transporter but a shorter half-life compared to fluoxetine
Fluoxetine’s unique properties make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSCBUBUNGPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114414-02-7 | |
Record name | Fluoxetine oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUOXETINE OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/640AZ74IZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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